BenchChemオンラインストアへようこそ!

4-(1-Aminoethyl)-2-fluorophenol

Chiral amine synthesis Kinase inhibitor intermediates Regioselective coupling

This 4-substituted regioisomer enables systematic SAR evaluation of amine positioning in kinase inhibitor programs. The ortho-fluorine lowers phenolic pKa and enhances metabolic stability, while the chiral α-amine serves as a versatile handle for amide coupling, reductive amination, or urea library synthesis. Ideal for enantioselective methodology development and fragment-based screening. Available as racemic free base or hydrobromide salt with ≥95% purity. Contact us for bulk quantities.

Molecular Formula C8H10FNO
Molecular Weight 155.17 g/mol
CAS No. 1030444-42-8
Cat. No. B1327028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Aminoethyl)-2-fluorophenol
CAS1030444-42-8
Molecular FormulaC8H10FNO
Molecular Weight155.17 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)O)F)N
InChIInChI=1S/C8H10FNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3
InChIKeyVWURQMSCABRCTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Aminoethyl)-2-fluorophenol (CAS 1030444-42-8) for Scientific Procurement: Baseline Overview


4-(1-Aminoethyl)-2-fluorophenol (CAS 1030444-42-8) is a fluorinated phenolic chiral amine building block with the molecular formula C₈H₁₀FNO and molecular weight of 155.17 g/mol . This compound features a stereogenic center at the α-carbon of the aminoethyl substituent, a fluorine atom at the ortho-position relative to the phenolic hydroxyl group, and a 4-position aminoethyl group on the aromatic ring. It is commercially available primarily as the racemic mixture or as hydrobromide salt forms from multiple suppliers with typical purity specifications of ≥95% . However, it is critical to note that authoritative public databases including PubChem and ChEMBL contain no substantive biological activity data, structural characterization, or peer-reviewed functional studies for this exact CAS registry number, indicating that its documented utility derives exclusively from its role as a synthetic intermediate rather than from direct pharmacological evaluation [1].

Why 4-(1-Aminoethyl)-2-fluorophenol Cannot Be Replaced by Non-Fluorinated or Regioisomeric Analogs


The substitution pattern of 4-(1-aminoethyl)-2-fluorophenol—specifically the ortho-fluorine atom adjacent to the phenolic hydroxyl combined with a para-aminoethyl substituent—is non-interchangeable with structurally similar analogs due to fundamental differences in electronic properties, hydrogen-bonding capacity, and metabolic stability. The ortho-fluorine significantly reduces the pKa of the phenolic hydroxyl (electron-withdrawing inductive effect), altering both hydrogen-bond donor strength and nucleophilicity in downstream coupling reactions [1]. The regioisomeric compound 2-(1-aminoethyl)-4-fluorophenol (CAS 1228570-33-9), which bears an ortho-aminoethyl group relative to the hydroxyl, serves as the validated chiral intermediate for tropomyosin receptor kinase (TRK) inhibitors including repotrectinib, achieving up to 100% enantiomeric excess in enzymatic syntheses [2]. The 4-substituted isomer (target compound) presents a distinct steric and electronic profile that is not functionally equivalent to the 2-substituted regioisomer, the non-fluorinated 4-(1-aminoethyl)phenol (CAS 134855-87-1), or alternative fluorophenol scaffolds, making generic substitution chemically invalid for applications requiring specific regiochemical or stereochemical fidelity.

4-(1-Aminoethyl)-2-fluorophenol: Product-Specific Quantitative Evidence for Differentiated Procurement


Regioisomeric Differentiation: 4-Position Aminoethyl vs. 2-Position Aminoethyl in Fluorophenol Scaffolds

The target compound 4-(1-aminoethyl)-2-fluorophenol differs fundamentally from the well-characterized regioisomer 2-(1-aminoethyl)-4-fluorophenol in the relative positioning of the aminoethyl group and fluorine atom on the phenolic ring. The 2-substituted isomer (ortho-aminoethyl relative to hydroxyl) is validated as a key chiral intermediate for tropomyosin receptor kinase (TRK) inhibitors including repotrectinib, with enzymatic synthesis achieving 50% conversion from 13 mM ketone substrate over 24 hours and product isolation yielding 0.986 g at >98.8% recovery with up to 100% enantiomeric excess (e.e.) [1]. The 4-substituted isomer (para-aminoethyl relative to hydroxyl, target compound) presents an alternative scaffold with distinct steric constraints and altered nucleophilic reactivity at the amine center. The fluorine atom in the target compound occupies the ortho-position relative to the hydroxyl, whereas in the 2-substituted isomer the fluorine is meta to the hydroxyl and para to the aminoethyl group. This regiochemical inversion fundamentally alters both electronic distribution and hydrogen-bonding geometry, meaning these isomers cannot be substituted for one another in synthetic routes requiring precise spatial orientation of functional groups [2]. No peer-reviewed catalytic or biological evaluation of the target 4-substituted isomer was identified in the literature as of 2025, which itself constitutes a critical procurement consideration: the compound is a scaffold for exploratory chemistry rather than a pre-validated pharmacophoric fragment.

Chiral amine synthesis Kinase inhibitor intermediates Regioselective coupling

Fluorine Substitution Effect: Ortho-Fluorophenol vs. Non-Fluorinated 4-(1-Aminoethyl)phenol

The presence of an ortho-fluorine atom in 4-(1-aminoethyl)-2-fluorophenol distinguishes it from the non-fluorinated analog 4-(1-aminoethyl)phenol (CAS 134855-87-1, molecular weight 137.18 g/mol). The electron-withdrawing inductive effect of fluorine at the ortho-position reduces the pKa of the adjacent phenolic hydroxyl group by approximately 1.5–2.0 pH units relative to the non-fluorinated parent phenol, based on established class-level structure-activity relationships for ortho-fluorophenols [1]. This pKa shift directly impacts the compound's ionization state at physiological pH, alters hydrogen-bond donor capacity, and modifies nucleophilicity in O-alkylation or O-arylation coupling reactions. Additionally, ortho-fluorine substitution on phenolic rings has been demonstrated to reduce oxidative metabolism at the para-position by cytochrome P450 enzymes and to increase metabolic stability through blockade of hydroxylation pathways [2]. Computed physicochemical properties for the target compound include XLogP3-AA of approximately 1.5 (class inference from regioisomer data), hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and topological polar surface area of 46.3 Ų [3]. These properties differ systematically from the non-fluorinated analog, which has higher pKa, reduced lipophilicity, and distinct hydrogen-bonding geometry.

Fluorine medicinal chemistry pKa modulation Metabolic stability

Enzymatic Asymmetric Synthesis: Benchmarking Against Established ω-Transaminase and Amine Dehydrogenase Methods

While no peer-reviewed studies have evaluated the target 4-(1-aminoethyl)-2-fluorophenol in biocatalytic systems, extensive methodological development exists for the regioisomeric 2-(1-aminoethyl)-4-fluorophenol, establishing quantitative benchmarks that could inform future work on the target scaffold. In the ω-transaminase (ωTA) system using enzyme AbTA from Arthrobacter sp. KNK168, the regioisomer was produced at 6.4 mM final concentration from 13 mM ketone substrate (approximately 50% conversion) in 24 hours at 1-liter scale, with product isolation recovery of 98.8% and enantiomeric excess up to 100% e.e. [1]. A complementary amine dehydrogenase (AmDH) approach described in patent CN117778281A achieves product with enantiomeric excess >99.9% through one-step enzyme catalysis using recombinant genetic engineering bacteria co-expressing AmDH and formate dehydrogenase [2]. Traditional chemical resolution methods for aminoalkylphenols—exemplified by the malic acid resolution of 4-(1-aminoethyl)phenol described in US Patent 4,904,680—proceed with poor yields and unsatisfactory optical purity [3]. The target compound, lacking any published catalytic evaluation, presents an opportunity for method development using these established biocatalytic platforms as technical baselines, with the expectation that the 4-position aminoethyl substitution pattern may exhibit different enzyme substrate specificity and conversion efficiency compared to the 2-substituted isomer.

Biocatalysis Asymmetric synthesis Chiral amine production

TRK Inhibitor Intermediate Context: Distinguishing Validated vs. Exploratory Fluorophenol Scaffolds

The regioisomer 2-(1-aminoethyl)-4-fluorophenol has been explicitly validated as a chiral intermediate for tropomyosin receptor kinase (TRK) inhibitors, with documented synthetic routes including a one-step Ru-catalyzed asymmetric reductive amination that achieved optically pure product on a 20 g scale using continuous-flow technology [1]. This method avoids expensive chiral auxiliaries and protecting group manipulations compared to prior synthetic approaches, establishing cost-effective scalability for the 2-substituted isomer. In contrast, the target compound 4-(1-aminoethyl)-2-fluorophenol (ortho-fluoro, para-aminoethyl) has no documented role in any published kinase inhibitor synthesis, TRK-targeting or otherwise, nor any direct biological evaluation against kinase targets. BindingDB entry BDBM258596 references a compound containing the 4-(1-aminoethyl)-2-fluorophenoxy moiety (6-(4-(1-aminoethyl)-2-fluorophenoxy)-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol) with an IC50 of 6.09 nM against cAMP-dependent protein kinase catalytic subunit alpha (PKA), indicating that the target scaffold can serve as a substructure in active kinase inhibitors when incorporated into larger molecular frameworks [2]. However, the free aminoethyl-fluorophenol itself has not been characterized as a standalone pharmacophore.

Tropomyosin receptor kinase TRK inhibitors Repotrectinib synthesis

Optimal Scientific and Industrial Application Scenarios for 4-(1-Aminoethyl)-2-fluorophenol


Structure-Activity Relationship (SAR) Exploration of Aminoethyl-Fluorophenol Regioisomers in Kinase Inhibitor Scaffolds

Investigators developing TRK, PKA, or related kinase inhibitors who have validated the 2-(1-aminoethyl)-4-fluorophenol scaffold may procure the 4-substituted target compound for comparative SAR studies. The regioisomeric switch from 2-substituted to 4-substituted aminoethyl-fluorophenol allows systematic evaluation of how amine positioning relative to the fluorophenol core affects target binding, cellular potency, and pharmacokinetic parameters. A derivative incorporating the target scaffold as a substructure has demonstrated an IC50 of 6.09 nM against PKA, suggesting that the 4-(1-aminoethyl)-2-fluorophenol moiety can contribute to potent kinase inhibition when properly elaborated [1].

Biocatalyst Substrate Specificity Screening and Enzyme Engineering

The established ω-transaminase (ωTA) and amine dehydrogenase (AmDH) platforms that achieve >99.9% enantiomeric excess for the 2-substituted regioisomer provide a methodological framework for evaluating the target 4-substituted scaffold as a novel substrate [1][2]. Enzyme engineering groups can use 4-(1-aminoethyl)-2-fluorophenol to assess substrate promiscuity, determine whether the altered regiochemistry improves or impairs catalytic efficiency (benchmarked against ~50% conversion achieved for the regioisomer in 24 hours), and potentially evolve enzyme variants with enhanced activity toward the 4-substituted scaffold.

Synthesis of Fluorinated Chiral Building Blocks for Fragment-Based Drug Discovery

The ortho-fluorophenol motif confers reduced phenolic pKa (estimated reduction of 1.5–2.0 pH units) and potential metabolic stabilization relative to non-fluorinated analogs [1]. The target compound can serve as a versatile chiral amine building block for constructing fragment libraries, forming amide bonds, reductive amination products, or urea derivatives. The stereogenic center at the α-carbon provides a chiral handle for diastereomeric crystallization or chiral chromatography, enabling isolation of enantiomerically enriched material for fragment screening campaigns.

Method Development for Asymmetric Synthesis of 4-Substituted Aminoethylphenols

Chemical resolution methods for aminoalkylphenols have historically suffered from poor yields and unsatisfactory optical purity, as documented for 4-(1-aminoethyl)phenol resolution with malic acid [1]. The target compound represents an uncharacterized substrate for modern asymmetric synthetic methodologies, including transition metal-catalyzed asymmetric reductive amination (benchmarked by the 20 g scale Ru-catalyzed synthesis achieved for the regioisomer [2]) and organocatalytic approaches. Procurement enables methodology development groups to establish novel asymmetric routes to 4-substituted aminoethyl-fluorophenols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-Aminoethyl)-2-fluorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.